molecular formula C9H11FN2O B1438803 5-amino-2-fluoro-N,N-dimethylbenzamide CAS No. 682757-75-1

5-amino-2-fluoro-N,N-dimethylbenzamide

Cat. No.: B1438803
CAS No.: 682757-75-1
M. Wt: 182.19 g/mol
InChI Key: OOOQACURFPURSF-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N,N-dimethylbenzamide (CAS: 682757-75-1) is a benzamide derivative with a molecular weight of 182.20 g/mol . Its structure features a fluorine atom at the ortho position (C2), an amino group at the para position (C5), and two methyl groups attached to the amide nitrogen.

Properties

IUPAC Name

5-amino-2-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQACURFPURSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-2-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-fluoro-N,N-dimethylbenzamide with an appropriate amine source under controlled conditions. One common method includes the use of ammonium acetate and a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) to facilitate the nucleophilic addition reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

5-amino-2-fluoro-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups.

Scientific Research Applications

5-amino-2-fluoro-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the amino group and the fluorine atom enhances its binding affinity and specificity towards these targets, resulting in the desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-Amino-2-fluoro-N,N-dimethylbenzamide F (C2), NH₂ (C5), N(CH₃)₂ C₉H₁₂FN₂O 182.20 Electron-withdrawing F, dimethylamide
5-Amino-2-chloro-N-(2-fluorophenyl)benzamide Cl (C2), NH₂ (C5), 2-F-Ph C₁₃H₁₀ClFN₂O 264.68 Chlorine substitution; aryl amide
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (C5), F (C2), 2-MeO-Ph C₁₄H₁₁BrFNO₂ 324.15 Bromine adds steric bulk; methoxy group
5-Amino-N-ethyl-2-fluorobenzamide F (C2), NH₂ (C5), NHCH₂CH₃ C₉H₁₁FN₂O 182.20 Ethylamide vs. dimethylamide
5-Amino-2-methoxy-N,N-dimethylbenzamide OMe (C2), NH₂ (C5), N(CH₃)₂ C₁₀H₁₄N₂O₂ 194.23 Methoxy as electron-donating group

Key Observations :

  • Halogen Effects : Fluorine (atomic radius ~147 pm) at C2 reduces electron density at the aromatic ring compared to chlorine (~175 pm) or bromine (~185 pm), influencing reactivity and intermolecular interactions .
  • Electronic Modulation : Methoxy groups (electron-donating) at C2 enhance ring electron density, contrasting with fluorine’s electron-withdrawing nature, which may alter hydrogen-bonding capacity and solubility .

Spectroscopic and Conformational Analysis

  • NMR and Rotational Barriers : N,N-Dimethylbenzamides exhibit solvent-dependent ¹³C NMR shifts due to restricted rotation around the C-N bond. For example, polar solvents stabilize rotational transition states, lowering ΔG‡ .
  • Fluorine vs. Methoxy : Fluorine’s strong electronegativity deshields adjacent carbons in NMR, whereas methoxy groups cause upfield shifts due to electron donation .

Biological Activity

5-Amino-2-fluoro-N,N-dimethylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

5-Amino-2-fluoro-N,N-dimethylbenzamide has the molecular formula C9H11FN2O. It is characterized by the presence of an amino group, a fluorine atom, and two methyl groups attached to the nitrogen atom of the amide group. This structure contributes to its unique reactivity and biological interactions.

The biological activity of 5-amino-2-fluoro-N,N-dimethylbenzamide primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered cellular processes, potentially affecting diseases such as cancer and metabolic disorders.
  • Receptor Binding : It may also bind to various receptors, modulating signal transduction pathways. For example, it has been studied for its potential as an antagonist to androgen receptors, which could be beneficial in treating hormone-dependent cancers like prostate cancer.

Anticancer Properties

Research indicates that 5-amino-2-fluoro-N,N-dimethylbenzamide exhibits anticancer properties by targeting specific signaling pathways involved in tumor growth. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may cause G1 phase arrest, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It activates caspases leading to programmed cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that it disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and mechanism of action of 5-amino-2-fluoro-N,N-dimethylbenzamide with various proteins.

Protein TargetBinding Energy (kcal/mol)Key Interactions
6EUO-5.4SER126, ASP125
7E58-4.5ARG310
2QVD-4.9CYS29

These studies indicate that the compound binds effectively to these targets, suggesting potential therapeutic applications in oncology and infectious diseases .

Antioxidant Activity

In addition to its anticancer properties, the compound has been evaluated for its antioxidant capabilities. Research indicates that it may scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of degenerative diseases where oxidative damage is a contributing factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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